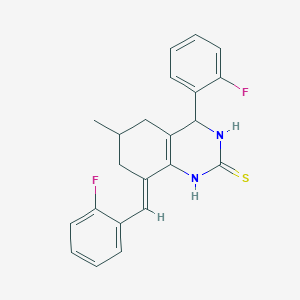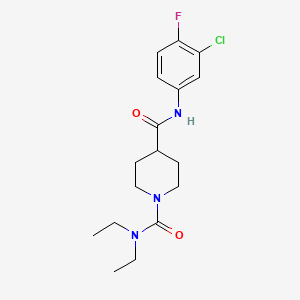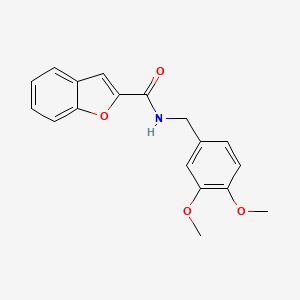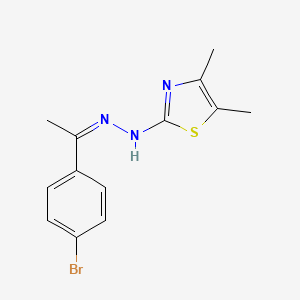![molecular formula C17H18N2O B5292064 3-[1-(3-phenylpropanoyl)-3-azetidinyl]pyridine](/img/structure/B5292064.png)
3-[1-(3-phenylpropanoyl)-3-azetidinyl]pyridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-[1-(3-phenylpropanoyl)-3-azetidinyl]pyridine is a chemical compound that has been extensively studied for its potential use in scientific research. It is a member of the pyridine family and has a unique molecular structure that makes it an interesting target for investigation.
作用机制
The mechanism of action of 3-[1-(3-phenylpropanoyl)-3-azetidinyl]pyridine is not fully understood. However, it has been suggested that it may act as an inhibitor of the reuptake of neurotransmitters such as dopamine and norepinephrine. This would lead to an increase in the levels of these neurotransmitters in the brain, which could explain its effects on behavior.
Biochemical and Physiological Effects:
Studies have shown that 3-[1-(3-phenylpropanoyl)-3-azetidinyl]pyridine has a number of biochemical and physiological effects. It has been shown to increase the release of dopamine and norepinephrine in the brain, which could explain its effects on behavior. It has also been shown to reduce drug-seeking behavior in animal models, suggesting that it may have potential as a treatment for addiction.
实验室实验的优点和局限性
One advantage of using 3-[1-(3-phenylpropanoyl)-3-azetidinyl]pyridine in lab experiments is its unique molecular structure. This makes it an interesting target for investigation and could lead to the development of new drugs or therapies. However, one limitation is that the mechanism of action is not fully understood, which makes it difficult to design experiments that specifically target its effects.
未来方向
There are several future directions for research involving 3-[1-(3-phenylpropanoyl)-3-azetidinyl]pyridine. One area of interest is in the development of new drugs or therapies for the treatment of addiction. Another area of interest is in the study of its effects on neurotransmitter release and behavior. Further research is needed to fully understand the mechanism of action and potential applications of this compound.
Conclusion:
In conclusion, 3-[1-(3-phenylpropanoyl)-3-azetidinyl]pyridine is a chemical compound that has been extensively studied for its potential use in scientific research. It has a unique molecular structure and has been shown to have effects on neurotransmitter release and behavior. While its mechanism of action is not fully understood, it has potential as a target for the development of new drugs or therapies. Further research is needed to fully understand its applications and limitations.
合成方法
The synthesis of 3-[1-(3-phenylpropanoyl)-3-azetidinyl]pyridine can be achieved through a multi-step process. One method involves the reaction of 3-pyridylmagnesium bromide with 3-phenylpropanoyl chloride to form 3-[1-(3-phenylpropanoyl)-3-pyridinyl]propanoic acid. This compound is then reacted with sodium azide and triphenylphosphine to form 3-[1-(3-phenylpropanoyl)-3-azetidinyl]pyridine. Other methods involving different reagents and conditions have also been reported.
科学研究应用
3-[1-(3-phenylpropanoyl)-3-azetidinyl]pyridine has been studied for its potential use in a variety of scientific research applications. One area of interest is in the field of neuroscience, where it has been shown to have an effect on the release of neurotransmitters such as dopamine and norepinephrine. It has also been studied for its potential use in the treatment of addiction, as it has been shown to reduce drug-seeking behavior in animal models.
属性
IUPAC Name |
3-phenyl-1-(3-pyridin-3-ylazetidin-1-yl)propan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O/c20-17(9-8-14-5-2-1-3-6-14)19-12-16(13-19)15-7-4-10-18-11-15/h1-7,10-11,16H,8-9,12-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLDTVUQFVOANQS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)CCC2=CC=CC=C2)C3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(2-(4-bromophenyl)-1-{[(2-furylmethyl)amino]carbonyl}vinyl)-2-chlorobenzamide](/img/structure/B5291984.png)
![3-{5-[(4-chlorophenoxy)methyl]-2-furyl}-1-(1-ethyl-1H-pyrazol-5-yl)-2-propen-1-one](/img/structure/B5291987.png)

![3-methyl-8-[(1,3,7-trimethyl-1H-indol-2-yl)carbonyl]-1-oxa-3,8-diazaspiro[4.6]undecan-2-one](/img/structure/B5291995.png)
![2-(5,6-dimethyl-1H-benzimidazol-2-yl)-3-[5-(4,5-dimethyl-2-nitrophenyl)-2-furyl]acrylonitrile](/img/structure/B5292000.png)
![(3S*,4S*)-1-[2-(cyclopentyloxy)benzyl]-4-(4-morpholinyl)-3-pyrrolidinol](/img/structure/B5292007.png)
![3-hydroxy-4-(4-methoxy-2-methylbenzoyl)-1-[2-(4-morpholinyl)ethyl]-5-(4-nitrophenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5292011.png)

![3-({1-[(4-propyl-1,2,3-thiadiazol-5-yl)carbonyl]-3-pyrrolidinyl}methyl)benzamide](/img/structure/B5292019.png)
![2-[3-(2-methoxybenzoyl)piperidin-1-yl]isonicotinonitrile](/img/structure/B5292034.png)


![2-[3-(benzyloxy)benzyl]-2,3,4,9-tetrahydro-1H-beta-carboline](/img/structure/B5292075.png)
![2-methoxy-5-[(4-methyl-1-piperazinyl)sulfonyl]benzamide](/img/structure/B5292079.png)